Cas no 1018052-06-6 (3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)

3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo[1,5-a]pyrimidin-2-ylpropanoic acid is a specialized heterocyclic compound featuring a triazolopyrimidine core with a trifluoromethyl substituent and a propanoic acid side chain. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propanoic acid moiety offers potential for further functionalization or salt formation. Its rigid triazolopyrimidine scaffold contributes to strong binding affinity in target interactions, particularly in enzyme inhibition applications. The compound's well-defined synthetic route allows for high purity and scalability, supporting its use as a key intermediate in drug discovery and development programs.
3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid structure
1018052-06-6 structure
Product Name:3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
CAS No:1018052-06-6
MF:C10H9F3N4O2
MW:274.199271917343
MDL:MFCD10001594
CID:4676140
PubChem ID:25248716
Update Time:2025-05-20

3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
    • 3-(5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
    • STK353435
    • SBB026509
    • 3-[5-methyl-7-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-2-yl]pr opanoic acid
    • 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid
    • MDL: MFCD10001594
    • Inchi: 1S/C10H9F3N4O2/c1-5-4-6(10(11,12)13)17-9(14-5)15-7(16-17)2-3-8(18)19/h4H,2-3H2,1H3,(H,18,19)
    • InChI Key: LFZOIVDWXUJMGE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=NC2=NC(CCC(=O)O)=NN12)(F)F

Computed Properties

  • Exact Mass: 274.068
  • Monoisotopic Mass: 274.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4

3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid Pricemore >>

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Additional information on 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid

Introduction to 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid (CAS No. 1018052-06-6)

3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid, identified by its CAS number 1018052-06-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazoloapyrimidine class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of a trifluoromethyl group and specific methyl substitutions enhances its pharmacological potential, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid consists of an intricate arrangement of nitrogen-containing rings connected through a propanoic acid side chain. This configuration allows for multiple interaction points with biological targets, including enzymes and receptors. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug molecules to improve metabolic stability and binding affinity. In recent years, compounds featuring this moiety have shown remarkable efficacy in treating various diseases, including cancer and inflammatory disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid with target proteins. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in tumor growth and proliferation. For instance, preliminary docking studies indicate potential interactions with kinases and other signaling molecules that play a crucial role in cancer pathways. Such findings align with the growing interest in developing small-molecule inhibitors for targeted therapy.

The synthesis of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid presents both challenges and opportunities for chemists. The multi-step synthesis involves the formation of complex heterocyclic rings and the introduction of functional groups like the methyl and trifluoromethyl substituents. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These methods not only enhance efficiency but also allow for the introduction of structural variations to optimize biological activity.

In vitro studies have begun to explore the pharmacological properties of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid. Initial experiments suggest that the compound exhibits dose-dependent effects on selected cellular models. Notably, it demonstrates inhibitory activity against certain enzymes associated with metabolic disorders and inflammation. The trifluoromethyl group appears to contribute significantly to these effects by modulating enzyme kinetics and binding affinity. Further research is warranted to elucidate the exact mechanisms of action and identify potential therapeutic applications.

The potential applications of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid extend beyond oncology. Emerging evidence suggests that this compound may also have anti-inflammatory properties due to its ability to interfere with signaling pathways involved in immune responses. The methyl substituents within its structure may play a role in modulating these pathways by affecting receptor binding or enzyme activity. Such findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide.

As research progresses, the development of novel synthetic methodologies will be essential for scaling up the production of 3-5-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyrimidin-2-ylopropanoic acid while maintaining high quality standards. Continuous improvements in synthetic techniques will enable researchers to explore derivatives with enhanced pharmacological profiles. Additionally, collaborations between chemists and biologists will be crucial for translating laboratory findings into clinical applications.

The regulatory landscape for new pharmaceutical compounds like 3-methyl-trifluoro-substituted triazoloapyrimidines is evolving rapidly. Regulatory agencies are increasingly focusing on innovative drug candidates that demonstrate unique mechanisms of action and therapeutic advantages. Given its structural complexity and promising biological activity, 3-methyl-trifluoro-substituted triazoloapyrimidine derivatives, including our compound, are poised to meet these stringent requirements.

In conclusion, 3-methyloctaf luoro-substituted triazolopyrimidine carboxylic acids, exemplified by CAS No 1018052066, represent a fascinating class of compounds with significant pharmaceutical potential. Their unique structural features, trif luoro-substitution,and methylation patterns offer multiple avenues for therapeutic intervention across various disease states, particularly cancer and inflammatory disorders.* Further research is needed to fully understand their mechanisms of action,* optimize their pharmacological properties,*and advance them toward clinical development.* As our understanding grows,* so too will our ability to harness these compounds' therapeutic promise.*

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